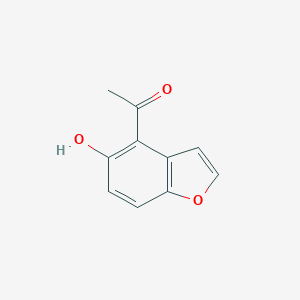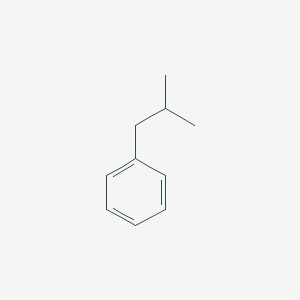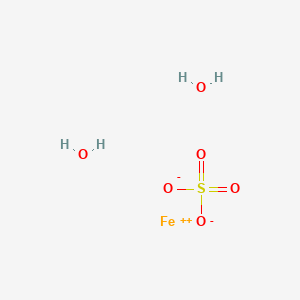
2-(三氟甲氧基)苯硼酸
概述
描述
2-(Trifluoromethoxy)phenylboronic Acid is a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)phenylboronic acid involves Suzuki–Miyaura cross-coupling reactions . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)phenylboronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .Chemical Reactions Analysis
2-(Trifluoromethoxy)phenylboronic Acid is a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as orally active phosphodiesterase 10A inhibitors . It is also used in Suzuki-Miyaura cross-coupling reactions .科学研究应用
Phosphodiesterase 10A Inhibitors
2-(Trifluoromethoxy)phenylboronic acid is used as a reactant in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors. These compounds have potential applications in treating various disorders by modulating intracellular signaling pathways .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is also utilized in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal in the pharmaceutical industry for constructing complex molecular architectures .
Transient Receptor Potential Melastatin 8 Antagonists
Another application involves the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes as transient receptor potential melastatin 8 (TRPM8) antagonists. TRPM8 is involved in pain sensation, and antagonists can be used to treat conditions like chronic pain and migraine .
Sodium Channel Blockers for Neuropathic Pain
2-(Trifluoromethoxy)phenylboronic acid is a precursor in synthesizing biaryl pyrazole carboxamides, which act as sodium channel blockers. These are investigated for the treatment of neuropathic pain, a chronic pain condition caused by nerve damage .
CYP Inhibitors
The compound is also involved in preparing biaryl oxazoles, imidazoles, and thiazoles via condensations. These products function as CYP inhibitors and sodium channel blockers, offering therapeutic potential for neuropathic pain management .
Antimicrobial Properties
Research has been conducted on the physicochemical, structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids. Their antimicrobial applications are being explored due to these properties .
Physicochemical and Structural Analysis
The structural and physicochemical characteristics of (trifluoromethoxy)phenylboronic acids have been studied extensively. This includes NMR spectroscopy analysis and evaluation of their acidity through spectrophotometric and potentiometric titrations .
Fluorinated Arylboronic Acids Applications
As part of fluorinated arylboronic acids, this compound exhibits increased Lewis acidity due to the introduction of a fluorine atom. This enhances its stability and broadens its application range in various chemical reactions .
安全和危害
作用机制
Target of Action
The primary target of 2-(Trifluoromethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction, which is known for its mild conditions and functional group tolerance .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-(Trifluoromethoxy)phenylboronic acid participates in a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-(trifluoromethoxy)phenyl group) from boron to palladium . The compound’s trifluoromethoxy group enhances the stability of the boronic acid, making it a suitable reagent for this reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in various biochemical pathways. For instance, it is involved in the synthesis of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are known to be orally active phosphodiesterase 10A inhibitors . These inhibitors play a crucial role in regulating intracellular levels of cyclic nucleotides, which are important secondary messengers in signal transduction pathways .
属性
IUPAC Name |
[2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCNTOYZPKURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380411 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenylboronic acid | |
CAS RN |
175676-65-0 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)












